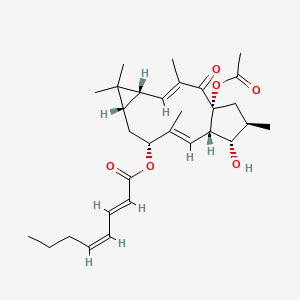

Euphohelioscopin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Euphohelioscopin A is a diterpenoid compound isolated from the plant Euphorbia helioscopia L.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Euphohelioscopin A can be isolated from Euphorbia helioscopia L. using chromatographic techniques such as normal phase silica gel, RP-18 silica gel, and Sephadex LH-20 column chromatography combined with recrystallization . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the isolation process from natural sources remains the primary method of obtaining this compound.

Industrial Production Methods: Currently, the primary method of obtaining this compound is through extraction and purification from Euphorbia helioscopia L. Industrial-scale production methods have not been widely reported, indicating that further research and development are needed to optimize large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Euphohelioscopin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It weakly inhibits P-glycoprotein-mediated efflux of mitoxantrone, indicating its potential involvement in transporter-mediated processes .

Common Reagents and Conditions: The specific reagents and conditions used in reactions involving this compound are not extensively detailed in the literature. its interactions with protein kinase C (PKC) suggest that it may participate in phosphorylation-related reactions .

Major Products Formed: The major products formed from reactions involving this compound are not well-documented. Further research is needed to elucidate the complete reaction pathways and products.

Wissenschaftliche Forschungsanwendungen

Euphohelioscopin A has several notable scientific research applications:

Hematopoietic Stem Cell Differentiation: this compound induces differentiation of hematopoietic stem cells into granulocyte and monocyte lineages by activating protein kinase C

Cancer Immunotherapy: this compound enhances natural killer cell-mediated lysis of tumor cells through GSDME-triggered pyroptosis, making it a promising candidate for natural killer cell-based cancer immunotherapy.

Pharmacological Research: this compound serves as a valuable tool for studying hematopoiesis and developing pharmacological agents for hematopoietic dysfunctions.

Wirkmechanismus

Euphohelioscopin A exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to the differentiation of hematopoietic stem cells and the induction of macrophage differentiation. Additionally, this compound enhances natural killer cell-mediated lysis of tumor cells by promoting granzyme B-induced pyroptosis .

Vergleich Mit ähnlichen Verbindungen

Jatrophane Diterpenes: These compounds, like Euphohelioscopin A, are known for their ability to modulate P-glycoprotein activity.

Lathyrane Diterpenes: Similar to this compound, these diterpenes exhibit biological activities related to cell differentiation and transporter modulation.

Uniqueness: this compound is unique due to its dual role in inducing hematopoietic stem cell differentiation and enhancing natural killer cell-mediated antitumor immunity. Its specific activation of protein kinase C sets it apart from other diterpenes with similar biological activities .

Eigenschaften

Molekularformel |

C30H42O6 |

|---|---|

Molekulargewicht |

498.6 g/mol |

IUPAC-Name |

[(1R,3E,5R,7S,9R,10E,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate |

InChI |

InChI=1S/C30H42O6/c1-8-9-10-11-12-13-26(32)35-25-16-23-22(29(23,6)7)15-19(3)28(34)30(36-21(5)31)17-20(4)27(33)24(30)14-18(25)2/h10-15,20,22-25,27,33H,8-9,16-17H2,1-7H3/b11-10-,13-12+,18-14+,19-15+/t20-,22-,23+,24+,25-,27+,30-/m1/s1 |

InChI-Schlüssel |

LVWCGFQTAFKQBI-DWBQKEMDSA-N |

Isomerische SMILES |

CCC/C=C\C=C\C(=O)O[C@@H]\1C[C@H]2[C@H](C2(C)C)/C=C(/C(=O)[C@]3(C[C@H]([C@@H]([C@@H]3/C=C1\C)O)C)OC(=O)C)\C |

Kanonische SMILES |

CCCC=CC=CC(=O)OC1CC2C(C2(C)C)C=C(C(=O)C3(CC(C(C3C=C1C)O)C)OC(=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)

![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)